![molecular formula C20H14N2O2S B252760 N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B252760.png)
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide, also known as NBC-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been the subject of much research in recent years.
Wirkmechanismus
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide binds to the sigma-1 receptor, which is a protein located in the endoplasmic reticulum of cells. This receptor is involved in various cellular processes, including calcium signaling and protein folding. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been shown to modulate the activity of the sigma-1 receptor, which can lead to changes in cellular processes.
Biochemical and Physiological Effects:
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can modulate calcium signaling and protein folding in cells. In vivo studies have shown that N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can improve memory and cognitive function in animal models of Alzheimer's disease. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has also been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this receptor. However, N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can be difficult to synthesize and may have low solubility in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide. One area of interest is the use of N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of new compounds based on N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide that may have improved efficacy and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide and its effects on cellular processes.
Synthesemethoden
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact process can vary depending on the desired purity and yield of the compound. One common synthesis method involves the reaction of 2-naphthylamine with thiophosgene to form 2-naphthyl isothiocyanate. This compound is then reacted with 2-aminobenzofuran to form N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Produktname |
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
---|---|
Molekularformel |
C20H14N2O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2S/c23-19(18-12-15-7-3-4-8-17(15)24-18)22-20(25)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,21,22,23,25) |
InChI-Schlüssel |
KSAZISZNVRKUMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.